2-Methoxyethyl 2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.: 618072-18-7
Cat. No.: VC16127935
Molecular Formula: C22H18Cl2N2O4S2
Molecular Weight: 509.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618072-18-7 |
|---|---|
| Molecular Formula | C22H18Cl2N2O4S2 |
| Molecular Weight | 509.4 g/mol |
| IUPAC Name | 2-methoxyethyl (2Z)-2-[(2,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C22H18Cl2N2O4S2/c1-12-18(21(28)30-8-7-29-2)19(16-4-3-9-31-16)26-20(27)17(32-22(26)25-12)10-13-5-6-14(23)11-15(13)24/h3-6,9-11,19H,7-8H2,1-2H3/b17-10- |
| Standard InChI Key | MERMAXUVMQQBRY-YVLHZVERSA-N |
| Isomeric SMILES | CC1=C(C(N2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=N1)C4=CC=CS4)C(=O)OCCOC |
| Canonical SMILES | CC1=C(C(N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Introduction
Synthesis Steps:
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Starting Materials: Thiazole and pyrimidine precursors are prepared.
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Condensation Reaction: The thiazole and pyrimidine components are combined under conditions that facilitate the formation of the thiazolopyrimidine core.
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Functionalization: Additional groups, such as the benzylidene and thiophenyl moieties, are introduced through further reactions.
Biological Activities
Thiazolopyrimidine derivatives have been explored for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These compounds can interact with biological targets, such as enzymes and receptors, to exert their effects.
Potential Applications:
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Anti-inflammatory Agents: Some thiazolopyrimidines have shown promise as inhibitors of enzymes involved in inflammation, such as cyclooxygenase (COX) or lipoxygenase (LOX).
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Antimicrobial Agents: These compounds may exhibit activity against bacteria or fungi by disrupting essential cellular processes.
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Anticancer Agents: Research has also focused on their potential to inhibit cancer cell growth by targeting specific pathways.
Analytical Techniques
The structure and purity of thiazolopyrimidine derivatives are typically confirmed using advanced analytical techniques:
Common Techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
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Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.
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High-Performance Liquid Chromatography (HPLC): Assesses purity and can separate mixtures.
Data Table: Example Biological Activities of Thiazolopyrimidine Derivatives
| Compound | Biological Activity | Target/Pathway |
|---|---|---|
| Example 1 | Anti-inflammatory | COX-2 inhibition |
| Example 2 | Antimicrobial | Bacterial cell wall disruption |
| Example 3 | Anticancer | Cell cycle inhibition |
This table illustrates the diverse biological activities that thiazolopyrimidine derivatives can exhibit, though specific data for the compound is not available.
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